
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide" is a complex molecule that appears to be related to a family of compounds that have been synthesized for various biological activities, including antibacterial properties. The structure of the compound suggests that it contains a thiazole ring, a benzothiophene moiety, and multiple chlorine atoms, which may contribute to its reactivity and potential biological activity.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS), which was created by reacting 4-chlorobenzenesulphonyl chloride with 2-aminobenzothiazole in acetone under reflux conditions . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involved cyclization of thioamide with 2-chloroacetoacetate . These methods suggest that the synthesis of the compound may also involve multi-step reactions including activation of carboxylic acids, amine coupling, and cyclization steps.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including UV-Vis, IR, 1H- and 13C-NMR spectroscopies, and X-ray diffraction methods . For instance, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined to crystallize in the monoclinic space group with specific cell parameters, exhibiting both intra and intermolecular hydrogen bonds . This suggests that the compound of interest may also exhibit a complex crystal structure with potential for hydrogen bonding and other non-covalent interactions.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored in the context of their biological activity. For example, the antibacterial studies of NBTCS and its metal complexes against various bacterial strains demonstrated that these synthesized compounds could be more active than standard antibiotics . This indicates that the compound may also have the potential to undergo biological interactions and could be tested for antimicrobial properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of a thiazole ring and benzothiophene core can impact the compound's stability, solubility, and reactivity . The gelation behavior of N-(thiazol-2-yl) benzamide derivatives, influenced by methyl functionality and non-covalent interactions, suggests that similar structural features in the compound of interest could also affect its physical properties and potential as a supramolecular gelator .
科学的研究の応用
Antitumor Activity
A study by Ostapiuk et al. (2017) focused on the synthesis of new thiazole derivatives, including N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide, investigating their antitumor activities. The research highlighted the significant antitumor effect of certain compounds, underscoring the potential of 5-arylmethylthiazole derivatives in searching for innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Synthesis and Characterization
Tang Li-jua (2015) reported on the design and synthesis of related thiazole compounds, providing a foundation for further exploration into the chemical properties and applications of such derivatives (Tang Li-jua, 2015).
Atta and Abdel‐Latif (2021) synthesized thiophene-2-carboxamide derivatives to explore their in vitro cytotoxicity against various cell lines. Their findings suggest that certain thiophene derivatives exhibit promising inhibitory activity, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
Antimicrobial Evaluation
Sailaja Rani Talupur et al. (2021) synthesized and evaluated the antimicrobial properties of thiazole-derived compounds, further broadening the scope of research on the biological activities of such chemicals (Talupur, Satheesh, & Chandrasekhar, 2021).
特性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2S2/c1-5-12(6(2)21)24-15(19-5)20-14(22)13-11(18)10-8(17)3-7(16)4-9(10)23-13/h3-4H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKZUCVIOPBHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3Cl)Cl)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

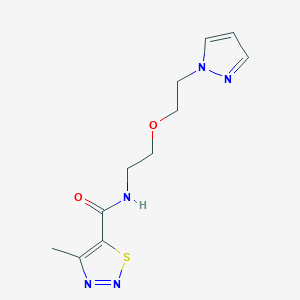
![Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2503029.png)
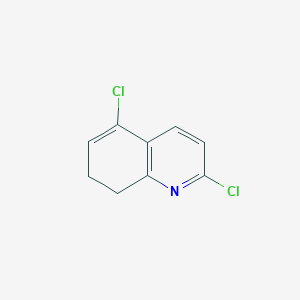
![Ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2503032.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2503033.png)
![(4-Methylpiperazin-1-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2503036.png)
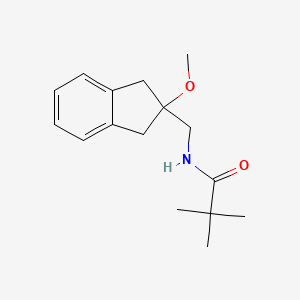
![Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2503040.png)


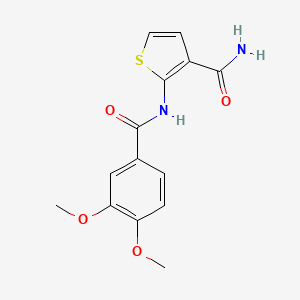
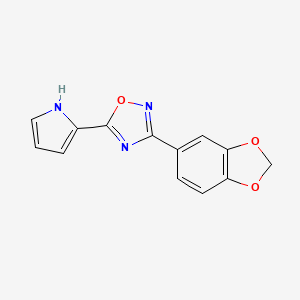
![5-chloro-2-(methylsulfanyl)-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2503045.png)
![1-(2,3-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2503046.png)